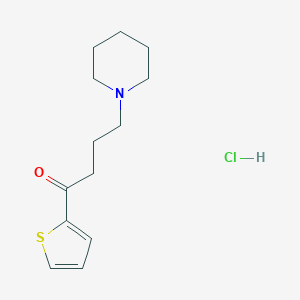
4-Piperidino-1-(2-thienyl)butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-1-(2-thienyl)butanone hydrochloride typically involves the following steps:
Formation of the Butanone Backbone: The starting material, butanone, is prepared through standard organic synthesis methods.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the butanone backbone.
Attachment of the Thienyl Group: The thienyl group is attached via a similar substitution reaction, often using a thienyl halide as the reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidino-1-(2-thienyl)butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperidinyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
Applications De Recherche Scientifique
4-Piperidino-1-(2-thienyl)butanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Piperidino-1-(2-thienyl)butanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-(2-furyl)-, hydrochloride: Similar structure with a furan ring instead of a thienyl ring.
1-Butanone, 4-(1-piperidinyl)-1-(2-pyridyl)-, hydrochloride: Similar structure with a pyridyl ring instead of a thienyl ring.
Uniqueness
4-Piperidino-1-(2-thienyl)butanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
Propriétés
Numéro CAS |
143380-85-2 |
|---|---|
Formule moléculaire |
C13H20ClNOS |
Poids moléculaire |
273.82 g/mol |
Nom IUPAC |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
Clé InChI |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
SMILES canonique |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Key on ui other cas no. |
143380-85-2 |
Synonymes |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















